molecular formula C22H16O7 B12378484 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one

2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one

Cat. No.: B12378484
M. Wt: 392.4 g/mol
InChI Key: CCCFZRPJSPWCTN-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate phenolic compounds with chromanone derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve steps like methylation or hydroxylation to introduce specific functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, reduced chromanones, and substituted aromatic derivatives. These products are often intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16O7

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C22H16O7/c1-10-2-4-11(5-3-10)17-15(25)9-16(26)18-19(27)20(28)21(29-22(17)18)12-6-7-13(23)14(24)8-12/h2-9,23-26,28H,1H3

InChI Key

CCCFZRPJSPWCTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O

Origin of Product

United States

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